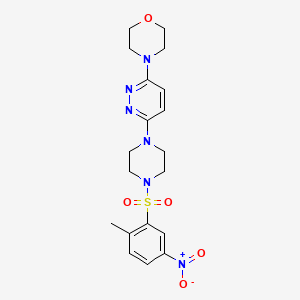

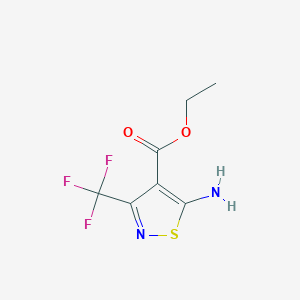

![molecular formula C14H13NO3S3 B3005593 N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide CAS No. 1181464-29-8](/img/structure/B3005593.png)

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In

Scientific Research Applications

Fungicidal Activity

The compound has shown promise in the field of agriculture as a fungicide. Derivatives of this compound have been synthesized and tested against various fungal phytopathogens that threaten crops. For instance, certain derivatives have demonstrated excellent fungicidal activities against cucumber downy mildew, surpassing commercial fungicides . This suggests that “Z477278674” could be a significant lead compound for further structural optimization and development as a new class of fungicide.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They have applications as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents . This indicates that “EN300-26588435” could be a valuable scaffold for the development of new drugs with diverse pharmacological activities.

Material Science

Thiophene-based compounds are also of great interest in material science. They have been used in the synthesis of regioregular polymers for applications in electronics and optoelectronics. For example, copolymers incorporating thiophene units have been developed with ultra-low band gaps, suitable for near-infrared applications . This demonstrates the potential of “Z477278674” in the creation of new materials with specific electronic properties.

Cancer Research

Thiophene derivatives have been explored for their anti-cancer properties. Novel heterocyclic compounds derived from thiophene have shown tumor cell growth inhibition activities in vitro on various human tumor cell lines . This suggests that “Z477278674” could be used to synthesize new compounds with potential anti-cancer activities.

Mechanism of Action

Mode of Action

Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Thiophene derivatives have been reported to have significant effects on various biochemical pathways . These effects are likely due to the interactions of the compound with various enzymes and receptors in the body.

Pharmacokinetics

It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Thiophene derivatives have been reported to have significant effects on various cellular processes . These effects are likely due to the interactions of the compound with various enzymes and receptors in the body.

Action Environment

The action, efficacy, and stability of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide can be influenced by various environmental factors. For instance, boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name |

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S3/c16-13(11-20-14-7-4-9-19-14)15-21(17,18)10-8-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVDWTQMVBZJMI-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)CSC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)CSC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)

![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3005523.png)

![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)

![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)

![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)